molecular formula C5H8FN B15226303 Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane

Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane

Cat. No.: B15226303
M. Wt: 101.12 g/mol
InChI Key: CCBUDVOSMCQNPC-UOWFLXDJSA-N
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Description

Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s rigid and strained bicyclic framework makes it an interesting subject for synthetic and mechanistic studies.

Chemical Reactions Analysis

Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides.

Scientific Research Applications

Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. Its rigid structure makes it useful in studying conformational effects on reactivity and stability. In biology and medicine, the compound’s unique framework can be used to design new drugs with improved solubility, activity, and selectivity . Additionally, its potential as a bio-isostere for phenyl groups opens up new avenues for drug discovery .

Mechanism of Action

The mechanism of action of Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The compound’s rigid and strained structure allows it to fit into binding sites of enzymes or receptors with high specificity. This can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .

Properties

Molecular Formula

C5H8FN

Molecular Weight

101.12 g/mol

IUPAC Name

(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C5H8FN/c6-5-3-1-4(5)7-2-3/h3-5,7H,1-2H2/t3-,4-,5-/m1/s1

InChI Key

CCBUDVOSMCQNPC-UOWFLXDJSA-N

Isomeric SMILES

C1[C@@H]2CN[C@H]1[C@@H]2F

Canonical SMILES

C1C2CNC1C2F

Origin of Product

United States

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